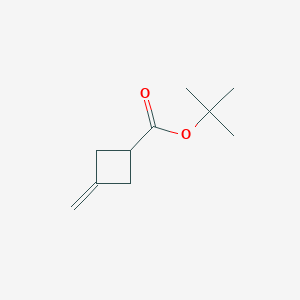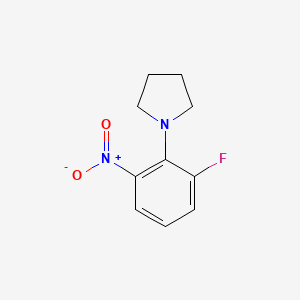
(R)-1-Amino-indan-4-OL
Descripción general
Descripción
(R)-1-Amino-indan-4-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a chiral amino alcohol that is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Plant-Mediated Transformation
The research by Mączka et al. (2019) demonstrates the plant-mediated enantioselective transformation of indan-1-ol. It investigates the ability of plant enzyme systems to reduce and oxidize indan-1-ol and its derivatives, with a focus on achieving high enantiomeric excess of the S-(+)-configuration of the compound. This highlights the potential of using plant-based systems for the stereoselective biotransformation of compounds like (R)-1-Amino-indan-4-OL (Mączka et al., 2019).
Fluorescence Spectroscopy Studies
Le Barbu-Debus et al. (2006) utilized fluorescence spectroscopy to study chiral indan-1-ol and its clusters. The research identified different conformers of the molecule and examined their vibrational modes, contributing to our understanding of the molecular behavior of substances like this compound (Le Barbu-Debus et al., 2006).
Infrared Spectroscopy of Hydrates
A study by Le Barbu-Debus et al. (2007) on the jet-cooled complexes of cis-1-amino-indan-2-ol with water, involving laser-induced fluorescence and IR/UV double resonance spectroscopy, provides insights into conformational isomerism and molecular interactions relevant to compounds like this compound. The research shows how these compounds form hydrates and the differences in hydrogen bond topologies based on the conformer (Le Barbu-Debus et al., 2007).
Synthetic Approaches to α,β-Diamino Acids
The research by Viso et al. (2011) discusses the synthesis of α,β-diamino acids, which are key structural fragments in biologically active compounds. This review article may provide context for the synthesis and applications of similar structures to this compound, emphasizing their role in the synthesis of new molecules and modulation of biological behavior (Viso et al., 2011).
Molecular Recognition via NMR and Fluorescence Spectroscopy
Khanvilkar and Bedekar (2018) explored the use of optically pure compounds for molecular recognition of enantiomers, as detected by NMR or fluorescence spectroscopy. Their findings can be relevant to the study of this compound in the context of molecular recognition and analysis (Khanvilkar & Bedekar, 2018).
Propiedades
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)
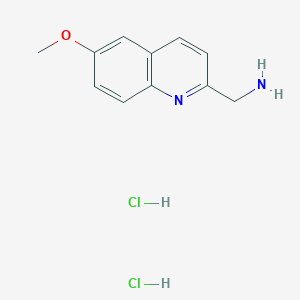
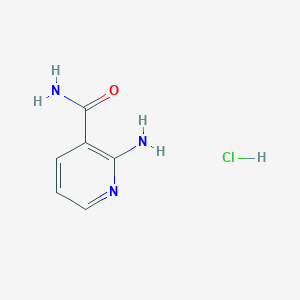
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3365412.png)
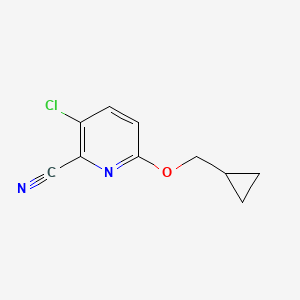


![3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B3365434.png)
![6-Tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3365439.png)
